molecular formula C11H12N2O3S B4695362 4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide

4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide

Cat. No. B4695362
M. Wt: 252.29 g/mol
InChI Key: MATZKALCZJYGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and physiological effects:
4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antimicrobial activities. This compound has also been reported to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide in lab experiments is its potential to inhibit the growth of cancer cells and to have antiviral and antimicrobial activities. However, one of the limitations of using this compound is its potential toxicity and side effects.

Future Directions

There are several future directions for the research on 4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide. One of the future directions is to explore the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Another future direction is to investigate the mechanism of action of this compound in more detail. Additionally, further research is needed to evaluate the potential toxicity and side effects of this compound and to develop safer and more effective derivatives of this compound for use in various applications.
In conclusion, 4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to explore the potential applications of this compound and to develop safer and more effective derivatives of this compound.

Scientific Research Applications

4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have potential anticancer, antiviral, and antimicrobial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-6-4-10(14)13-11-7(2)3-8(5-9(6)11)17(12,15)16/h3-5H,1-2H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATZKALCZJYGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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